(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
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Overview
Description
(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Doebner hydrogen-transfer reaction, which is used for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to both electron-withdrawing and electron-donating groups, making it versatile for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. The use of catalysts such as BF3·THF in solvents like MeCN (acetonitrile) has been reported to improve the efficiency of the synthesis . The reaction conditions, including temperature and solvent choice, are crucial for maximizing the yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines.
Scientific Research Applications
(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. Quinoline derivatives are known to inhibit various enzymes and receptors, which can lead to their biological effects . For example, some quinoline derivatives inhibit the signal transducer and activator of transcription 3 (STAT3), which is involved in cell growth and survival pathways .
Comparison with Similar Compounds
Similar Compounds
- (3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
- (3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
- (3aR,4S,9bS)-6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Uniqueness
What sets (3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of chlorine atoms at positions 6 and 9 can significantly alter its chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C13H11Cl2NO2 |
---|---|
Molecular Weight |
284.13 g/mol |
IUPAC Name |
(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H11Cl2NO2/c14-8-4-5-9(15)12-10(8)6-2-1-3-7(6)11(16-12)13(17)18/h1-2,4-7,11,16H,3H2,(H,17,18)/t6-,7+,11-/m0/s1 |
InChI Key |
QUGMMFYCLGONIK-CVJICSNFSA-N |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H](NC3=C(C=CC(=C23)Cl)Cl)C(=O)O |
Canonical SMILES |
C1C=CC2C1C(NC3=C(C=CC(=C23)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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